N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide
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Overview
Description
N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoyl group substituted with a methyl group at the 3-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide typically involves the reaction of 3-methylbenzoyl chloride with 2-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 3-Methylbenzoyl-2-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Oxidation: 3-Carboxybenzoyl-2-nitrobenzohydrazide.
Scientific Research Applications
N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active site of enzymes, leading to inhibition of enzyme activity. The nitro group can also participate in redox reactions, affecting the redox state of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N’-(3-Methylbenzoyl)-2-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.
N’-(3-Methylbenzoyl)-2-chlorobenzohydrazide: Similar structure but with a chloro group instead of a nitro group.
N’-(3-Methylbenzoyl)-2-methoxybenzohydrazide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide is unique due to the presence of both a nitro group and a hydrazide group, which allows it to participate in a wide range of chemical reactions. The combination of these functional groups also enhances its potential as a versatile intermediate in organic synthesis and its applications in various fields of research.
Properties
Molecular Formula |
C15H13N3O4 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
N'-(3-methylbenzoyl)-2-nitrobenzohydrazide |
InChI |
InChI=1S/C15H13N3O4/c1-10-5-4-6-11(9-10)14(19)16-17-15(20)12-7-2-3-8-13(12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |
InChI Key |
OJVDKIZEKRQNQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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